molecular formula C15H18 B14753548 2-Isopropyl-4,8-dimethylazulene CAS No. 529-08-8

2-Isopropyl-4,8-dimethylazulene

Cat. No.: B14753548
CAS No.: 529-08-8
M. Wt: 198.30 g/mol
InChI Key: APVKGMMYGFJZHY-UHFFFAOYSA-N
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Description

2-Isopropyl-4,8-dimethylazulene is an aromatic hydrocarbon with the molecular formula C₁₅H₁₈. It is a derivative of azulene, a compound known for its deep blue color and unique chemical properties. This compound is also referred to as Vetivazulene or Elemazulene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,8-dimethylazulene typically involves the functionalization of azulene derivatives. One common method includes the protection of specific positions on the azulene ring to control reactivity and introduce desired functional groups. For example, guaiazulene, a related compound, can be converted to various derivatives through controlled reactions .

Industrial Production Methods: Industrial production of this compound often involves the extraction and modification of natural azulene sources, such as essential oils from plants like Matricaria chamomilla. The azulene is then subjected to dehydration and dehydrogenation processes to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4,8-dimethylazulene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce alkyl or halogen groups .

Scientific Research Applications

2-Isopropyl-4,8-dimethylazulene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4,8-dimethylazulene involves its interaction with biological molecules and pathways. For instance, it can generate singlet oxygen when activated by light, which can induce oxidative stress in cells. This property is utilized in antimicrobial photodynamic therapy. Additionally, its anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

    Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.

    Chamazulene: Known for its deep blue color and use in cosmetics and medicinal products.

    Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate: Used for its anti-peptic activity.

Uniqueness: 2-Isopropyl-4,8-dimethylazulene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

529-08-8

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

4,8-dimethyl-2-propan-2-ylazulene

InChI

InChI=1S/C15H18/c1-10(2)13-8-14-11(3)6-5-7-12(4)15(14)9-13/h5-10H,1-4H3

InChI Key

APVKGMMYGFJZHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C2C(=CC=C1)C)C(C)C

Origin of Product

United States

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